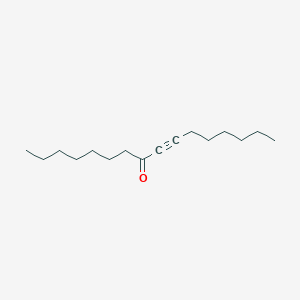
3-Tert-butyl-2,5-dihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-2,5-dihydroxybenzoic acid is an organic compound belonging to the class of dihydroxybenzoic acids It is characterized by the presence of two hydroxyl groups and a tert-butyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-2,5-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, followed by hydroxylation. Another method includes the use of bismuth-based C–H bond activation and CO2 insertion chemistry starting with the Bi3+ complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydroxylation, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
3-Tert-butyl-2,5-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-2,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): Similar structure but with hydroxyl groups at different positions.
3,5-Dihydroxybenzoic Acid: Another isomer with hydroxyl groups at different positions.
Uniqueness: 3-Tert-butyl-2,5-dihydroxybenzoic acid is unique due to the presence of the tert-butyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This structural difference can influence its solubility, stability, and biological activity.
Properties
CAS No. |
3786-47-8 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-tert-butyl-2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)8-5-6(12)4-7(9(8)13)10(14)15/h4-5,12-13H,1-3H3,(H,14,15) |
InChI Key |
ZTYUNUXQCPXNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
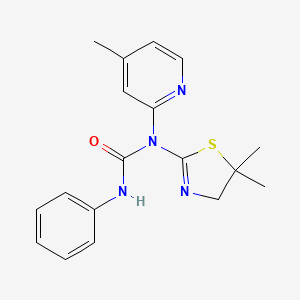
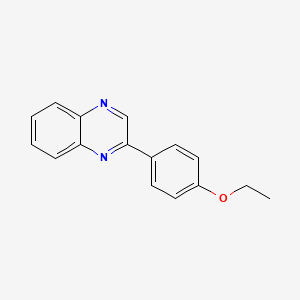
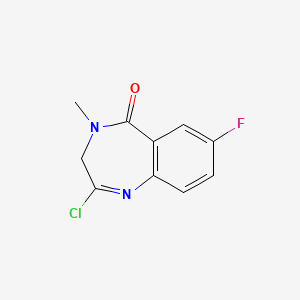
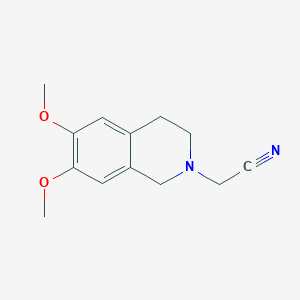
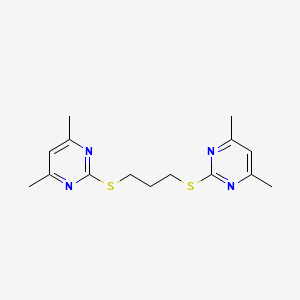


![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)
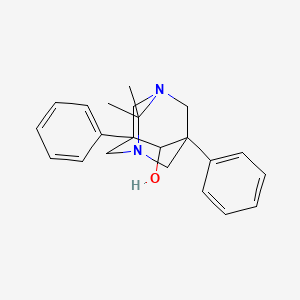

![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
